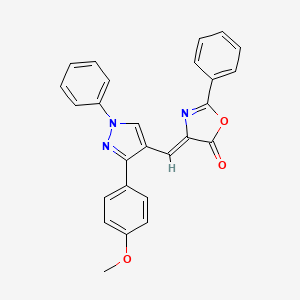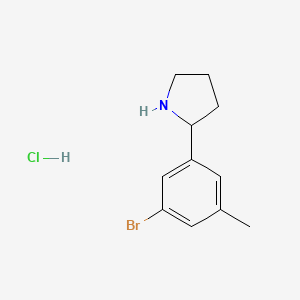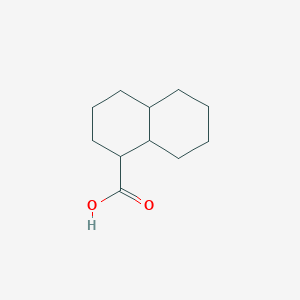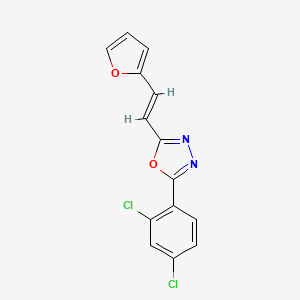
(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is a useful research compound. Its molecular formula is C26H19N3O3 and its molecular weight is 421.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This chemical entity is involved in the synthesis of diverse heterocyclic structures, which are pivotal in the development of pharmaceuticals, agrochemicals, and organic materials. It serves as a precursor or intermediate in the synthesis of five and six-membered heterocycles, such as pyrazoles and isoxazoles, which possess masked or unmasked aldehyde functionality. These heterocycles are synthesized through regiospecific cyclocondensation with bifunctional heteronucleophiles, demonstrating the versatility of this compound in synthetic organic chemistry (Mahata et al., 2003).
Annular Tautomerism Studies
Annular tautomerism, a form of structural isomerism, has been studied using derivatives of this compound. The research into NH-pyrazoles, which share a structural resemblance, has provided insights into their crystallographic and solution-phase behavior. These studies enhance our understanding of molecular dynamics and tautomerism, which are crucial for drug design and the development of functional materials (Cornago et al., 2009).
Photophysical and Electroluminescent Properties
Investigations into the photophysical and electroluminescent device properties of related compounds, specifically Zn(II)-chelated complexes based on benzothiazole derivatives, demonstrate the potential of these materials for use in organic light-emitting diodes (OLEDs). These studies explore the excited-state intramolecular proton transfer (ESIPT) phenomenon, Stokes shift of fluorescence emission, and electron-transport properties, contributing to the advancement of OLED technology (Roh et al., 2009).
Catalytic Applications
The compound's derivatives have been applied in catalysis, exemplified by the hydrophenylation of ethylene using a cationic Ru(II) catalyst to produce styrene and ethylbenzene. This research not only expands the utility of such catalysts but also provides a green chemistry approach to the synthesis of important industrial chemicals (Jia et al., 2017).
Synthesis of Novel Compounds
Additionally, novel compounds with potential biological activity have been synthesized using this chemical scaffold. These compounds are characterized by their unique structural features, which may lead to the discovery of new pharmacologically active agents (Khalifa et al., 2017).
Propriétés
IUPAC Name |
(4Z)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3/c1-31-22-14-12-18(13-15-22)24-20(17-29(28-24)21-10-6-3-7-11-21)16-23-26(30)32-25(27-23)19-8-4-2-5-9-19/h2-17H,1H3/b23-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWZZYCZIPMGQL-KQWNVCNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)

![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)


![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)